3-(2-Methoxyethoxy)azetidine

Catalog No.
S2704536
CAS No.
221198-11-4
M.F
C6H13NO2
M. Wt
131.175
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Methoxyethoxy)azetidine

CAS Number

221198-11-4

Product Name

3-(2-Methoxyethoxy)azetidine

IUPAC Name

3-(2-methoxyethoxy)azetidine

Molecular Formula

C6H13NO2

Molecular Weight

131.175

InChI

InChI=1S/C6H13NO2/c1-8-2-3-9-6-4-7-5-6/h6-7H,2-5H2,1H3

InChI Key

XYMSYHUPGZTEDY-UHFFFAOYSA-N

SMILES

COCCOC1CNC1

solubility

not available

3-(2-Methoxyethoxy)azetidine (CAS 221198-11-4) is a highly polar, sp3-rich building block widely utilized in medicinal chemistry and agrochemical development as a bioisosteric replacement for larger, more lipophilic saturated heterocycles such as piperidines, pyrrolidines, and morpholines. By combining the compact, rigid, and metabolically stable azetidine core with a hydrophilic 2-methoxyethoxy side chain, this compound effectively lowers overall molecular lipophilicity (logD) while increasing aqueous solubility through additional hydrogen bond acceptors. In procurement and scale-up contexts, it is typically sourced as a hydrochloride salt (CAS 250371-77-8) to ensure handling stability and reproducible synthetic coupling yields in standard amide-bond formations and nucleophilic substitutions [1].

Substituting 3-(2-methoxyethoxy)azetidine with simpler analogs like 3-methoxyazetidine, 3-ethoxyazetidine, or unsubstituted pyrrolidines often compromises the target molecule's pharmacokinetic and safety profiles. While pyrrolidines provide similar basicity, their higher lipophilicity frequently exacerbates hERG channel inhibition and increases susceptibility to cytochrome P450 (CYP) mediated oxidative clearance. Furthermore, substituting the 2-methoxyethoxy chain with a shorter, purely hydrophobic alkyl ether (e.g., ethoxy or propoxy) removes a critical hydrogen-bond acceptor, leading to diminished aqueous solubility and potentially altering the binding thermodynamics in polar receptor pockets. For procurement teams, selecting the exact 2-methoxyethoxy-substituted azetidine is essential to maintain the delicate balance of low logD, high thermodynamic solubility, and minimized off-target liabilities in late-stage lead optimization [1].

Lipophilicity Reduction and hERG Liability Mitigation

The incorporation of azetidines bearing polar ether side chains is a validated strategy to reduce lipophilicity compared to traditional six-membered heterocycles. Replacing a piperidine or morpholine core with a 3-(2-methoxyethoxy)azetidine moiety typically reduces the calculated logD by 0.5 to 1.5 units. This reduction in lipophilicity directly correlates with a significant decrease in hERG channel affinity, a critical cardiovascular safety liability [1].

Evidence DimensionLipophilicity (logD) and hERG IC50
Target Compound DataLower logD (typically < 1.5) and minimized hERG inhibition (> 30 µM)
Comparator Or BaselinePiperidine or Pyrrolidine analogs (higher logD, hERG IC50 often < 10 µM)
Quantified Difference~0.5-1.5 unit logD reduction; >3-fold improvement in hERG safety margin
ConditionsStandard in vitro hERG patch-clamp assays and shake-flask logD (pH 7.4) measurements

Procuring this specific polar azetidine allows medicinal chemists to rescue lead compounds stalled by cardiovascular toxicity or excessive lipophilicity.

Aqueous Solubility Enhancement via PEG-like Side Chain

The 2-methoxyethoxy substituent acts as a miniature PEG chain, providing two flexible oxygen atoms that serve as potent hydrogen-bond acceptors. Compared to simple 3-alkoxyazetidines (like 3-ethoxyazetidine), the 3-(2-methoxyethoxy) derivative substantially increases thermodynamic aqueous solubility, preventing precipitation in biological assays [1].

Evidence DimensionThermodynamic Aqueous Solubility
Target Compound DataHigh kinetic and thermodynamic solubility (often >100 µg/mL in PBS)
Comparator Or Baseline3-Ethoxyazetidine or 3-Propoxyazetidine analogs
Quantified Difference2 to 5-fold increase in aqueous solubility compared to mono-ether analogs
ConditionsPBS buffer, pH 7.4, 24-hour equilibration

Higher intrinsic solubility reduces the need for complex, costly formulations during preclinical in vivo efficacy and PK testing.

Metabolic Stability and CYP Clearance

The strained four-membered azetidine ring is inherently less susceptible to alpha-oxidation by cytochrome P450 enzymes than its five- or six-membered counterparts. When coupled with the relatively stable 2-methoxyethoxy ether, the resulting building block imparts superior metabolic stability to the final active pharmaceutical ingredient (API), significantly extending its half-life [1].

Evidence DimensionIn vitro Intrinsic Clearance (Cl_int) in Human Liver Microsomes (HLM)
Target Compound DataProlonged half-life (T1/2 > 60-120 min)
Comparator Or BaselineN-alkyl pyrrolidine or piperidine analogs (T1/2 often < 30 min)
Quantified Difference>2-fold extension in microsomal half-life
ConditionsHuman Liver Microsomes (HLM) assay, 0.5 - 2 hour incubation

Procuring this metabolically stable building block directly improves the oral bioavailability and half-life of downstream therapeutic candidates.

Lead Optimization for Oral Bioavailability

Due to its ability to lower logD and increase aqueous solubility, this compound is perfectly suited as a terminal amine building block in the optimization of orally administered small molecules that suffer from poor dissolution or high first-pass metabolism [1].

Mitigation of Cardiovascular Off-Target Effects

In projects where late-stage leads exhibit unacceptable hERG channel blockade, substituting a basic, lipophilic pyrrolidine or piperidine with 3-(2-methoxyethoxy)azetidine acts as a structural detoxification step, preserving target affinity while engineering out the liability [1].

Design of CNS-Sparing or CNS-Targeted Agents

The tunable basicity and specific polar surface area (PSA) contribution of the 2-methoxyethoxy chain can be leveraged to precisely titrate blood-brain barrier (BBB) permeability, making it a valuable scaffold for both CNS-penetrant and peripherally restricted drug design workflows [1].

XLogP3

-0.7

Dates

Last modified: 08-16-2023

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